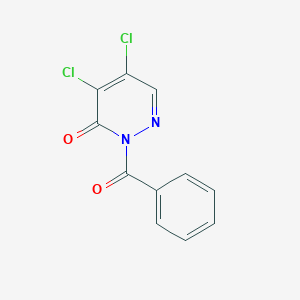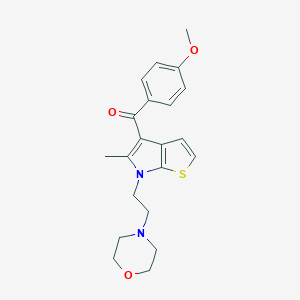
4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. This compound is synthesized through a series of chemical reactions and has been shown to have a variety of biochemical and physiological effects. In
Mechanism Of Action
4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone is metabolized in the brain to form the toxic metabolite MPP+. MPP+ selectively destroys dopaminergic neurons in the substantia nigra by inhibiting complex I of the mitochondrial electron transport chain. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in cell death.
Biochemical And Physiological Effects
4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone has a variety of biochemical and physiological effects. As mentioned above, 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone selectively destroys dopaminergic neurons in the substantia nigra. This has been shown to lead to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone has also been shown to cause oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone in lab experiments is that it allows researchers to study Parkinson's disease in animal models. This can help researchers develop potential treatments for the disease. However, there are also limitations to using 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone in lab experiments. 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone is a toxic compound that can be dangerous if not handled properly. Additionally, the animal models used to study Parkinson's disease may not fully replicate the disease in humans.
Future Directions
There are several future directions for research involving 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone. One area of research is developing new treatments for Parkinson's disease. Researchers are currently exploring potential therapies that could protect dopaminergic neurons from the toxic effects of 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone. Another area of research is developing new animal models for Parkinson's disease. Researchers are working to create animal models that more closely resemble the disease in humans, which could lead to more effective treatments. Finally, researchers are also exploring the role of oxidative stress and inflammation in Parkinson's disease, which could lead to new therapeutic targets.
Synthesis Methods
The synthesis of 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone involves a series of chemical reactions. The starting material is 4-methoxybenzaldehyde, which is reacted with 2-(4-morpholinyl)ethylamine to form the intermediate compound 4-methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone. This intermediate is then purified through a series of chromatographic techniques to yield the final product, 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone.
Scientific Research Applications
4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone has been extensively studied for its scientific research applications. One of the most well-known applications of 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone is its use in Parkinson's disease research. 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms that closely resemble Parkinson's disease in humans. This has allowed researchers to study the disease in animal models and develop potential treatments.
properties
CAS RN |
134327-81-4 |
|---|---|
Product Name |
4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone |
Molecular Formula |
C27H28N2O3S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(4-methoxyphenyl)-[5-methyl-6-(2-morpholin-4-ylethyl)thieno[2,3-b]pyrrol-4-yl]methanone |
InChI |
InChI=1S/C21H24N2O3S/c1-15-19(20(24)16-3-5-17(25-2)6-4-16)18-7-14-27-21(18)23(15)9-8-22-10-12-26-13-11-22/h3-7,14H,8-13H2,1-2H3 |
InChI Key |
MAUXBXSYWGKIFV-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1CCN3CCOCC3)SC=C2)C(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=C(C2=C(N1CCN3CCOCC3)SC=C2)C(=O)C4=CC=C(C=C4)OC |
synonyms |
4-methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone 4-MMMTPP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



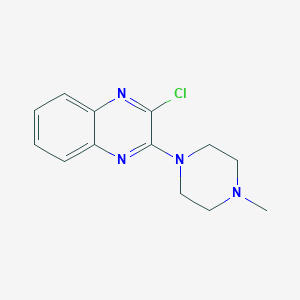
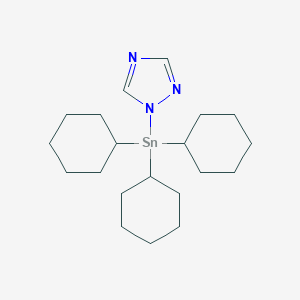
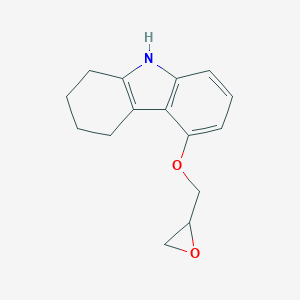
![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)
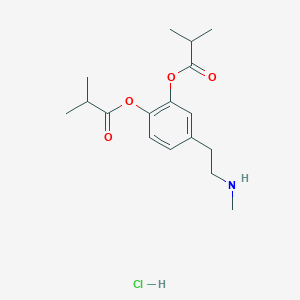
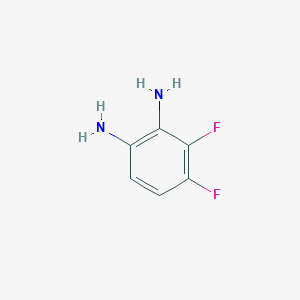
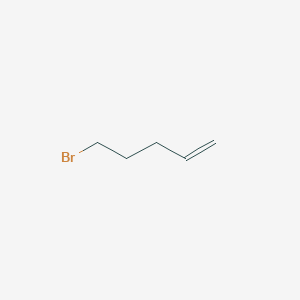
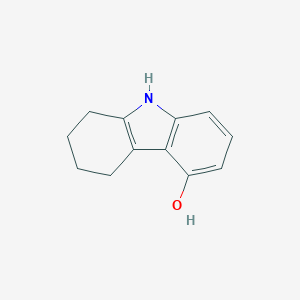
![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)
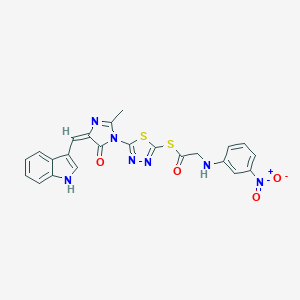
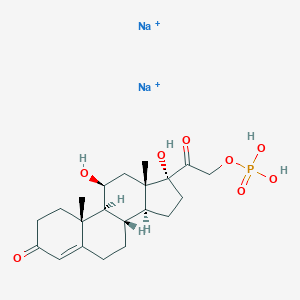
![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)
